1-Propan-2-ylpyridine-4-thione

Description

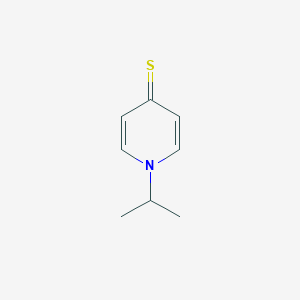

Structure

3D Structure

Properties

IUPAC Name |

1-propan-2-ylpyridine-4-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NS/c1-7(2)9-5-3-8(10)4-6-9/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOZFKKVPOVNMFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CC(=S)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Propan 2 Ylpyridine 4 Thione and Analogues

Strategic Approaches to Pyridine-4-thione Synthesis

The construction of the pyridine-4-thione scaffold is a critical step and can be achieved through various chemical transformations. These strategies range from traditional multi-step syntheses to more streamlined and sustainable protocols.

Conventional Synthetic Pathways

Conventional methods for the synthesis of pyridine-4-thiones often rely on the modification of pre-existing pyridine (B92270) rings or the cyclization of acyclic precursors. A common approach involves the preparation of a 4-substituted pyridine, such as a 4-halopyridine or a 4-aminopyridine (B3432731), which can then be converted to the desired thione.

For instance, a 4-halopyridine can serve as a key intermediate. The halogen atom at the 4-position is a good leaving group, susceptible to nucleophilic substitution. Reaction with a sulfur nucleophile, such as sodium hydrosulfide (B80085) or thiourea (B124793) followed by hydrolysis, can yield the pyridine-4-thione.

Alternatively, 4-aminopyridine can be a precursor. Diazotization of the amino group followed by treatment with a sulfur-containing reagent can introduce the thione functionality. Another route involves the direct thionation of a corresponding 4-pyridone. Reagents like Lawesson's reagent or phosphorus pentasulfide are commonly employed for this oxygen-sulfur exchange. The synthesis of the precursor N-isopropyl-4-pyridone can be achieved through various methods, including the reaction of 4-pyrone with isopropylamine (B41738).

A foundational method for constructing the pyridine ring itself is the Hantzsch pyridine synthesis. This multicomponent reaction typically involves the condensation of a β-ketoester, an aldehyde, and an ammonia (B1221849) source to form a dihydropyridine (B1217469), which is subsequently oxidized to the aromatic pyridine. By carefully selecting the starting materials, this synthesis can be adapted to produce pyridines with various substitution patterns, which can then be further functionalized to the desired pyridine-4-thione.

| Precursor | Reagent(s) | Product | Reference |

| 4-Halopyridine | NaSH or Thiourea/hydrolysis | Pyridine-4-thione | General Knowledge |

| 4-Aminopyridine | 1. NaNO2, H+ 2. KSH | Pyridine-4-thione | General Knowledge |

| 4-Pyridone | Lawesson's reagent or P4S10 | Pyridine-4-thione | audreyli.com |

| β-Ketoester, Aldehyde, Ammonia | - | Dihydropyridine -> Pyridine | researchgate.netnih.govorgsyn.org |

Green Chemistry Protocols and Catalyst-Free Methods

In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods. For the synthesis of pyridine derivatives, this includes the use of greener solvents, catalyst-free reactions, and energy-efficient techniques like microwave irradiation.

Catalyst-free, one-pot multicomponent reactions are particularly attractive from a green chemistry perspective as they reduce the number of synthetic steps, minimize waste, and often proceed under milder conditions. For example, the synthesis of related heterocyclic thiones has been achieved in water, a green solvent, without the need for a catalyst. These reactions often involve the condensation of primary amines, carbon disulfide, and dicarbonyl compounds. While not a direct synthesis of 1-propan-2-ylpyridine-4-thione, these principles can be applied to develop more sustainable routes.

Microwave-assisted organic synthesis has also emerged as a powerful tool in green chemistry. It can significantly reduce reaction times and improve yields in the synthesis of heterocyclic compounds, including pyridines and their derivatives. The use of microwave irradiation in catalyst-free syntheses of dihydropyrimidones (thiones) has been reported, highlighting its potential for the clean and efficient production of related heterocycles.

| Method | Key Features | Advantages |

| Aqueous Synthesis | Use of water as a solvent. | Environmentally benign, readily available, non-toxic. |

| Catalyst-Free Condensation | Reaction proceeds without a catalyst. | Reduces cost and potential for metal contamination. |

| Microwave-Assisted Synthesis | Use of microwave irradiation for heating. | Faster reaction times, often higher yields, energy efficient. |

Introduction of the 1-Propan-2-yl Moiety

The introduction of the isopropyl group at the nitrogen atom of the pyridine ring is a crucial step in the synthesis of the target molecule. This can be achieved at different stages of the synthetic sequence.

One common strategy is the N-alkylation of a pre-formed pyridine-4-thione or its precursor, 4-pyridone. This involves reacting the heterocycle with an isopropyl halide, such as 2-bromopropane (B125204) or 2-iodopropane, in the presence of a base. The base deprotonates the nitrogen atom, increasing its nucleophilicity and facilitating the substitution reaction.

Alternatively, the isopropyl group can be introduced during the construction of the pyridine ring. For instance, in a Hantzsch-type synthesis, isopropylamine could potentially be used as the nitrogen source instead of ammonia. This would directly lead to an N-isopropyl substituted dihydropyridine, which can then be oxidized and converted to the thione.

Another approach starts from 4-pyrone, which can react with isopropylamine to form N-isopropyl-4-pyridone. This intermediate can then be subjected to a thionation reaction to yield the final product.

| Method | Reactants | Key Transformation |

| N-Alkylation | Pyridine-4-thione/pyridone + Isopropyl halide + Base | Formation of the N-C(isopropyl) bond. |

| Modified Hantzsch Synthesis | β-Ketoester + Aldehyde + Isopropylamine | Incorporation of the isopropyl group during ring formation. |

| From 4-Pyrone | 4-Pyrone + Isopropylamine | Formation of N-isopropyl-4-pyridone. |

Exploration of Precursor Chemistry and Intermediate Reactions

The synthesis of this compound relies on a series of well-established reactions involving key precursors and intermediates. Understanding the chemistry of these starting materials is fundamental to designing an efficient synthetic strategy.

Reactions Involving Dicarbonyl Compounds and Amine Derivatives

The Hantzsch pyridine synthesis is a classic example of a reaction that utilizes dicarbonyl compounds and amine derivatives to construct the pyridine ring. researchgate.netnih.govorgsyn.org In a typical Hantzsch synthesis, two equivalents of a β-dicarbonyl compound (e.g., a β-ketoester) react with one equivalent of an aldehyde and one equivalent of ammonia or a primary amine.

The mechanism involves a series of condensation, addition, and cyclization reactions. Initially, one molecule of the β-dicarbonyl compound condenses with the aldehyde in a Knoevenagel condensation. A second molecule of the β-dicarbonyl compound reacts with the amine to form an enamine. These two intermediates then undergo a Michael addition, followed by cyclization and dehydration to form a dihydropyridine. The final step is the oxidation of the dihydropyridine to the aromatic pyridine.

To synthesize a precursor for this compound, one could envision using a modified Hantzsch reaction where isopropylamine is used as the amine source. The resulting N-isopropyl-dihydropyridine could then be oxidized and further functionalized at the 4-position.

| Reactant Type | Role in Hantzsch Synthesis | Example |

| Dicarbonyl Compound | Provides the carbon backbone of the pyridine ring. | Ethyl acetoacetate |

| Aldehyde | Provides the C4 carbon of the pyridine ring. | Formaldehyde |

| Amine Derivative | Provides the nitrogen atom of the pyridine ring. | Ammonia, Isopropylamine |

Halogenation Reactions in Precursor Synthesis

Halogenated pyridines are versatile precursors in the synthesis of substituted pyridines. The introduction of a halogen, typically chlorine or bromine, at the 4-position of the pyridine ring activates it for nucleophilic substitution, providing a handle for introducing the thione group.

The synthesis of 4-halopyridines can be achieved through several methods. One common route involves the treatment of pyridine-N-oxide with a halogenating agent such as phosphorus oxychloride (POCl3) or sulfuryl chloride (SO2Cl2). The N-oxide activates the 4-position towards electrophilic attack, and subsequent reaction with the halogenating agent followed by loss of the oxygen atom yields the 4-halopyridine.

Direct halogenation of pyridine is generally difficult and often leads to a mixture of products. However, under specific conditions, direct halogenation can be achieved. For example, vapor-phase halogenation at high temperatures can produce 4-halopyridines.

Once the 4-halopyridine precursor is obtained, it can be reacted with a sulfur nucleophile to introduce the thione functionality. This two-step sequence of halogenation followed by nucleophilic substitution is a common and effective strategy for the synthesis of pyridine-4-thiones.

| Starting Material | Halogenating Agent | Product |

| Pyridine-N-oxide | POCl3, SO2Cl2 | 4-Chloropyridine |

| Pyridine | Cl2 (vapor phase, high temp.) | 4-Chloropyridine |

Multicomponent Reaction Strategies for Thione Synthesis

Multicomponent reactions (MCRs) have become a highly efficient tool in organic synthesis, offering significant advantages such as procedural simplicity, high atom economy, and the ability to generate complex molecules in a single step. bohrium.comresearchgate.net These reactions are particularly valuable for constructing heterocyclic scaffolds like pyridine and its derivatives, which are prevalent in medicinal and materials chemistry. bohrium.comtaylorfrancis.com The MCR approach is a sustainable and effective strategy for creating diverse pyridine-based structures by combining three or more reactants in a one-pot fashion. bohrium.com

One-Pot Synthetic Approaches

One-pot synthesis, a cornerstone of multicomponent reaction strategies, streamlines the creation of complex molecules by performing multiple reaction steps in a single reaction vessel without isolating intermediate compounds. acsgcipr.orgorganic-chemistry.org This methodology is prized for its efficiency, reduced solvent usage, and minimized waste generation. researchgate.netorganic-chemistry.org In the context of pyridine-4-thione synthesis, one-pot approaches typically involve the condensation of simple, readily available precursors to construct the heterocyclic ring and introduce the thione functionality concurrently.

A common strategy involves the reaction of a β-ketoester, an aldehyde, and a sulfur-containing reagent like thiourea in the presence of a catalyst. researchgate.netresearchgate.net For instance, the Biginelli reaction, a well-known MCR, can be adapted to produce dihydropyrimidine-thiones, and similar principles can be applied to pyridine-thione synthesis. researchgate.netresearchgate.net The reaction proceeds through a series of condensation and cyclization steps, ultimately yielding the desired heterocyclic thione. Various catalysts can be employed to facilitate these transformations, ranging from Lewis acids to benign and reusable options like copper sulfate (B86663) pentahydrate. researchgate.net

The versatility of one-pot reactions allows for the synthesis of a wide array of substituted pyridine-thiones by simply varying the initial building blocks. For example, different aldehydes and β-ketoesters can be used to introduce various substituents onto the pyridine ring. The synthesis of related heterocyclic thiones, such as 4-pyrimidone-2-thioethers, has been successfully achieved on a large scale using a one-pot, two-stage base/acid-mediated reaction of isothiourea and a β-ketoester, demonstrating the industrial applicability of this approach. nih.gov

Below is a table summarizing representative one-pot synthetic approaches for heterocyclic thiones, illustrating the diversity of reactants and conditions employed.

| Aldehyde/Ketone | Active Methylene (B1212753) Compound | Sulfur Source | Catalyst/Conditions | Product Type | Yield (%) |

| Aromatic Aldehydes | Ethyl Acetoacetate | Thiourea | CuSO₄·5H₂O, Solvent-free, 100°C | 3,4-Dihydropyrimidine-2-[1H]-thione | High |

| Aromatic Aldehydes | Methyl Acetoacetate | Thiourea | Folic acid–coated Fe₃O₄ NPs, Solvent-free | 3,4-Dihydropyrimidine thiones | Not specified |

| β-Ketoesters | Not Applicable | S-alkylisothiourea | Sequential Base/Acid-mediation | 4-Pyrimidone-2-thioether | Good to Excellent |

| 3-Aryl-2-cyano-prop-2-enethioamide | N-(4-fluorophenyl)-3-oxobutanamide | Internal | Piperidine, Reflux in Ethanol | Pyridine-2(1H) thione | Not specified |

This table is generated based on data from multiple sources for illustrative purposes. researchgate.netresearchgate.netnih.govnih.gov

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a revolutionary technique in organic chemistry, significantly accelerating reaction rates and often improving product yields compared to conventional heating methods. nih.govbeilstein-journals.orgmdpi.com This technology is particularly effective for multicomponent reactions, where the rapid and uniform heating provided by microwaves can dramatically reduce reaction times from hours to mere minutes. nih.govrsc.org The application of microwave irradiation is considered an environmentally friendly or "green" chemistry approach due to its efficiency and potential for solvent-free reactions. mdpi.comnih.gov

In the synthesis of pyridinethiones and related heterocycles, microwave assistance can be applied to various reaction types, including cyclocondensation and cycloaddition reactions. mdpi.com For example, the synthesis of a pyridinethione derivative was achieved by reacting a 1,3-diketone with cyanothioacetamide under microwave irradiation in the presence of sodium ethoxide, demonstrating a clean and rapid synthesis route. nih.gov Similarly, zinc chloride has been shown to efficiently catalyze the three-component Biginelli reaction to form dihydropyrimidin-2(1H)-ones/thiones under solvent-free microwave conditions, with reactions completing in as little as 20-35 seconds. researchgate.net

The benefits of this technique extend to continuous flow processing, where microwave flow reactors enable the scalable production of pyridine derivatives. beilstein-journals.org This approach combines the advantages of microwave heating with the efficiency of flow chemistry, allowing for consistent production and overcoming the challenges of scaling up batch microwave reactions. beilstein-journals.org The Bohlmann–Rahtz pyridine synthesis and the Hantzsch dihydropyridine synthesis have both been successfully adapted to continuous flow microwave reactors. beilstein-journals.org

The following table provides examples of microwave-assisted synthesis for pyridine and related heterocyclic compounds, highlighting the significant reduction in reaction time.

| Reactants | Product Type | Catalyst/Conditions | Reaction Time | Yield (%) |

| 1,3-Diketone, Cyanothioacetamide | Pyridinethione derivative | Ethanolic Sodium Ethoxide, Reflux | Minutes | Not specified |

| β-Keto ester, Aldehyde, Urea/Thiourea | Dihydropyrimidin-2(1H)-ones/thiones | ZnCl₂, Solvent-free | 20-35 seconds | High |

| Arylglyoxals, 1,3-Dicarbonyls, 2-Aminopyridines | Imidazo[1,2-a]pyridines | Molecular Iodine | Minutes | Good to Very Good |

| 2-Pyridone, Penta-O-acetyl-α-D-glucopyranose | Pyridine glycosides | Silica gel, Solvent-free | Minutes | Not specified |

This table is generated based on data from multiple sources to illustrate the efficiency of microwave-assisted synthesis. researchgate.netnih.govrsc.orgnih.gov

Structural Elucidation and Spectroscopic Characterization Techniques

Advanced Spectroscopic Methods for Structural Assignment

Modern spectroscopy offers a powerful, non-destructive means to probe the molecular structure of 1-Propan-2-ylpyridine-4-thione. Nuclear Magnetic Resonance (NMR) spectroscopy reveals the local chemical environment of individual atoms, Mass Spectrometry (MS) provides information on the molecular weight and fragmentation patterns, and Infrared (IR) spectroscopy identifies the functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By analyzing the chemical shifts (δ), coupling constants (J), and integration of signals in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms in this compound can be established.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyridine (B92270) ring and the N-isopropyl substituent. The pyridine ring protons, typically found in the aromatic region, would show characteristic coupling patterns. The protons on the carbons adjacent to the nitrogen and the thione group (H-2, H-6 and H-3, H-5) are chemically distinct and would likely appear as doublets. The isopropyl group would present as a septet for the methine proton and a doublet for the six equivalent methyl protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The most downfield signal is anticipated to be the thiocarbonyl carbon (C=S) due to its deshielding environment. The carbons of the pyridine ring will resonate in the aromatic region, with their specific chemical shifts influenced by the nitrogen atom and the thione group. The carbons of the isopropyl substituent will appear in the aliphatic region of the spectrum.

Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine H-2, H-6 | 8.0 - 8.5 (d) | 135 - 145 |

| Pyridine H-3, H-5 | 7.0 - 7.5 (d) | 115 - 125 |

| Isopropyl CH | 4.5 - 5.0 (sept) | 50 - 60 |

| Isopropyl CH₃ | 1.2 - 1.5 (d) | 20 - 25 |

| Pyridine C-4 (C=S) | - | 180 - 190 |

Note: These are predicted values based on known data for similar compounds and may vary depending on the solvent and other experimental conditions.

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, the mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight.

The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for N-alkylated pyridine derivatives may include the loss of the alkyl substituent or cleavage of the pyridine ring. For this compound, significant fragment ions could arise from the loss of a propyl radical or a propylene (B89431) molecule, leading to the formation of a pyridinethione cation.

Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Predicted Fragment |

|---|---|

| [M]⁺ | Molecular Ion |

| [M - 43]⁺ | Loss of propyl radical (•C₃H₇) |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds.

The IR spectrum of this compound would be characterized by several key absorption bands. A strong absorption band in the region of 1100-1250 cm⁻¹ is typically associated with the C=S (thione) stretching vibration. The aromatic C-H stretching vibrations of the pyridine ring would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretching vibrations of the isopropyl group would be observed in the 2850-2970 cm⁻¹ range. Bending vibrations for the C-H bonds would also be present in the fingerprint region (below 1500 cm⁻¹).

Characteristic IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2970 |

| C=S Stretch (Thione) | 1100 - 1250 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. nist.govresearchgate.net By diffracting X-rays off a single crystal of this compound, it would be possible to determine its exact molecular geometry, including bond lengths, bond angles, and intermolecular interactions in the solid state. This technique would definitively confirm the connectivity established by spectroscopic methods and provide insight into the packing of the molecules in the crystal lattice. For related pyridine-thione derivatives, X-ray studies have confirmed the planarity of the pyridine ring and have provided detailed information on hydrogen bonding and other non-covalent interactions that stabilize the crystal structure.

Tautomeric Forms and Their Spectroscopic Signatures (e.g., Thione-Thiol Tautomerism)

Spectroscopic techniques can be used to study this tautomeric equilibrium in related compounds where the N-H proton can migrate to the sulfur atom. For instance, UV-Vis spectroscopy can show distinct absorption maxima for the thione and thiol forms. NMR spectroscopy can also be used, as the chemical shifts of the ring protons and carbons would be different for each tautomer. In polar solvents, the thione form is generally more stable due to its higher polarity, while nonpolar solvents can favor the thiol form. oup.comhmdb.ca For this compound, while true thione-thiol tautomerism is blocked, the electronic nature of the thione group will be influenced by solvent polarity, which can be observed through subtle shifts in its spectroscopic signatures.

Chemical Reactivity and Derivatization Strategies

Reactions at the Thiocarbonyl Group

The thiocarbonyl (C=S) moiety is the most prominent functional group dictating the reactivity of 1-Propan-2-ylpyridine-4-thione. The sulfur atom, bearing a partial negative charge and possessing available lone pairs, acts as a potent nucleophilic center.

S-Alkylation and S-Acylation Reactions

The nucleophilic sulfur atom readily participates in S-alkylation and S-acylation reactions. Treatment with alkylating agents, such as alkyl halides, results in the formation of 4-(alkylthio)pyridinium salts. Similarly, acylation with acyl halides or anhydrides yields 4-(acylthio)pyridinium derivatives. These reactions are typically high-yielding and proceed under mild conditions. orientjchem.orgorientjchem.orgresearchgate.netsciforum.netnih.govacs.org For instance, the S-alkylation of related 3-cyanopyridine-2(1H)-thiones is a foundational step in the synthesis of thieno[2,3-b]pyridines. sciforum.net The reaction generally proceeds by dissolving the thione in a suitable solvent like DMF, followed by the addition of a base such as potassium hydroxide (B78521) to form the potassium salt, which then reacts with the alkylating agent. sciforum.net

Table 1: Representative S-Alkylation and S-Acylation Reactions

| Reactant | Reagent | Product Type |

|---|---|---|

| This compound | Methyl Iodide | 4-(Methylthio)-1-(propan-2-yl)pyridinium Iodide |

| This compound | Benzoyl Chloride | 4-(Benzoylthio)-1-(propan-2-yl)pyridinium Chloride |

Oxidation and Reduction Processes

The sulfur atom of the thiocarbonyl group is susceptible to oxidation. Mild oxidizing agents, such as meta-chloroperbenzoic acid (m-CPBA), can convert the thione to the corresponding sulfine (B13751562) (S-oxide). nih.gov More vigorous oxidation can lead to the formation of sulfonic acids. The oxidation of 3-cyanopyridine-2-thiones with reagents like potassium permanganate (B83412) or hydrogen peroxide in an alkaline medium can lead to the formation of the corresponding pyridine-2-sulfonates. researchgate.net

Reduction of the thiocarbonyl group is less commonly described but could potentially lead to the formation of the corresponding thiol. However, reductive conditions might also affect the electron-deficient pyridine (B92270) ring. Reduction of pyridine N-oxides, a related class of compounds, often requires potent reducing agents like lithium aluminum hydride. abertay.ac.uk

Reactions Involving the Pyridine Nitrogen Atom

In this compound, the pyridine nitrogen is already quaternized by the isopropyl group, making it a pyridinium (B92312) salt. researchgate.net Consequently, it does not possess the basic lone pair typical of pyridine and cannot undergo further N-alkylation, N-acylation, or N-oxidation. abertay.ac.ukwikipedia.org The reactivity associated with the nitrogen atom is thus limited. However, the positive charge on the nitrogen atom is crucial as it activates the pyridine ring towards nucleophilic attack.

Substitution Reactions on the Pyridine Ring

The pyridinium nature of the ring renders it highly electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org Nucleophiles preferentially attack the C2 and C4 positions of the pyridine ring. wikipedia.orgacs.org In the case of this compound, the C4 position is already substituted. Therefore, nucleophilic attack would be directed primarily to the C2 and C6 positions. The presence of the thionate group at C4, which can donate electron density through resonance, may modulate this reactivity.

Conversely, electrophilic aromatic substitution on the pyridine ring is significantly disfavored due to the ring's electron-deficient character, which is further exacerbated by the positive charge on the nitrogen atom. wikipedia.orgiust.ac.ir Such reactions are rare and would require harsh conditions.

Cyclization and Annulation Reactions Forming Fused Systems

The inherent reactivity of the thiocarbonyl group makes this compound a valuable precursor for the synthesis of fused heterocyclic systems. These reactions often commence with an initial S-alkylation, followed by an intramolecular cyclization.

Formation of Thiazoline Derivatives

A significant application of pyridine-thiones is in the synthesis of thiazolo[3,2-a]pyridinium derivatives. tandfonline.comtandfonline.com This is typically achieved through a Hantzsch-type reaction involving the condensation of the thione with α-haloketones. nih.govyu.edu.jo The reaction mechanism proceeds via initial nucleophilic attack of the thione's sulfur atom on the α-carbon of the haloketone, displacing the halide and forming an S-alkylated intermediate. This is followed by an intramolecular cyclization, where the enolate of the ketone attacks the C2 position of the pyridine ring, and subsequent dehydration to yield the aromatic fused thiazolo[3,2-a]pyridinium system. tandfonline.comtandfonline.com This methodology is a classical and effective route for preparing these pharmacologically relevant scaffolds. tandfonline.comtandfonline.com Multi-component reactions have also been developed to construct highly functionalized thiazolo[3,2-a]pyridine derivatives in a single step. nih.govresearchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-(Methylthio)-1-(propan-2-yl)pyridinium Iodide |

| 4-(Benzoylthio)-1-(propan-2-yl)pyridinium Chloride |

| 2-((1-(Propan-2-yl)pyridin-4-yl)thio)acetamide Hydrochloride |

| meta-Chloroperbenzoic acid |

| 3-Cyanopyridine-2(1H)-thiones |

| Thieno[2,3-b]pyridines |

| Potassium Hydroxide |

| N-Alkyl-pyridine-4-thiones |

| Pyridine-4-thiol |

| Pyridine-4-sulfonic acid |

| Pyridine N-oxides |

| Lithium aluminum hydride |

| Thiazolo[3,2-a]pyridinium derivatives |

Formation of Triazole-Thione Systems and Fused Pyridines

The chemical scaffold of this compound is a versatile building block for the synthesis of more complex heterocyclic systems. Its reactivity, centered around the nucleophilic thione group and the activated pyridine ring, allows for the construction of fused ring systems such as triazolopyridines and thienopyridines. While direct experimental studies on this compound are limited, its reaction pathways can be reliably inferred from established methodologies for other substituted pyridinethiones.

Formation of Triazole-Thione Systems

The fusion of a triazole ring to the pyridine core typically proceeds through a key intermediate, a hydrazinopyridine derivative. For this compound, this transformation would involve an initial reaction with hydrazine (B178648) hydrate. oup.comscirp.org This step substitutes the thione group with a hydrazine moiety to form 4-hydrazinyl-1-(propan-2-yl)pyridine.

Subsequent cyclization of this hydrazine intermediate with a one-carbon electrophile completes the formation of the oup.comCurrent time information in Bangalore, IN.scispace.comtriazolo[4,3-a]pyridine system. researchcommons.org Common reagents for this cyclization include formic acid or triethyl orthoformate, which provide the final carbon atom needed to close the five-membered triazole ring. scispace.comresearchcommons.org The reaction with carbon disulfide is also a known pathway to produce a triazole ring with a thione substituent, known as a oup.comCurrent time information in Bangalore, IN.scispace.comtriazolo[4,3-a]pyridine-3-thiol or its tautomeric thione form. ontosight.aimdpi.com

The table below outlines the plausible reaction pathway for the formation of these triazole systems starting from a generic pyridine-4-thione scaffold, which is directly applicable to this compound.

Table 1: Plausible Synthesis of Triazolo-Thione Systems from a Pyridine-4-thione Scaffold

| Starting Material | Reagent(s) | Intermediate | Final Product |

|---|

Formation of Fused Pyridines

The synthesis of fused pyridine rings, particularly thieno[3,4-b]pyridines, capitalizes on the nucleophilicity of the sulfur atom in the pyridinethione. A well-established method for this is the Gewald reaction or related Thorpe-Ziegler cyclizations. researchgate.netsciforum.netsemanticscholar.org This process typically involves two main steps:

S-Alkylation: The pyridinethione is first reacted with an α-halo compound that also contains an activated methylene (B1212753) group. researchcommons.orgsemanticscholar.org Suitable reagents include ethyl chloroacetate, chloroacetone, and chloroacetonitrile. This reaction forms a 4-(alkylthio)pyridine intermediate.

Intramolecular Cyclization: In the presence of a base, the activated methylene group on the newly introduced S-alkyl chain attacks a carbon atom of the pyridine ring, leading to cyclization and the formation of the fused thiophene (B33073) ring. sciforum.netsemanticscholar.org This intramolecular condensation, a Thorpe-Ziegler type reaction, results in a 3-aminothieno[3,4-b]pyridine derivative. sciforum.net The specific substituent at the 2-position of the new thiophene ring is determined by the starting α-halo compound.

The table below illustrates the synthesis of various fused thieno[3,4-b]pyridine derivatives from a pyridine-4-thione scaffold.

Table 2: Illustrative Synthesis of Fused Pyridines from a Pyridine-4-thione Scaffold

| Starting Material | Reagent | Conditions | Product |

|---|---|---|---|

| Pyridine-4-thione | Ethyl Chloroacetate | Base (e.g., Sodium Ethoxide) | Ethyl 3-amino-thieno[3,4-b]pyridine-2-carboxylate |

| Pyridine-4-thione | Chloroacetone | Base (e.g., Sodium Ethoxide) | 2-Acetyl-3-amino-thieno[3,4-b]pyridine |

| Pyridine-4-thione | Chloroacetonitrile | Base (e.g., Sodium Ethoxide) | 3-Amino-thieno[3,4-b]pyridine-2-carbonitrile |

These derivatization strategies highlight the utility of this compound as a precursor for generating a diverse range of complex heterocyclic structures with potential applications in various fields of chemical research.

Coordination Chemistry of 1 Propan 2 Ylpyridine 4 Thione

Ligand Properties of Pyridine-4-thiones

Pyridine-4-thiones are heterocyclic compounds that can exist in two tautomeric forms: the thione form and the thiol form. In the solid state and in polar solvents, the thione tautomer is predominantly favored. uoc.gr This structural characteristic plays a crucial role in their coordination behavior.

Pyridine-4-thiones possess two potential donor atoms for coordination to metal ions: the exocyclic sulfur atom and the endocyclic nitrogen atom. researchgate.netcdnsciencepub.com The preference for coordination through either the sulfur or nitrogen atom, or both, depends on several factors, including the nature of the metal ion, the reaction conditions, and the steric and electronic properties of the substituents on the pyridine (B92270) ring.

Sulfur Coordination: The sulfur atom of the thione group is a soft donor and generally forms strong bonds with soft metal ions. researchgate.net In many complexes of pyridine-4-thiol, coordination occurs exclusively through the sulfur atom. cdnsciencepub.com This mode of coordination is often observed in complexes with transition metals like cobalt(II), nickel(II), zinc(II), and cadmium(II). cdnsciencepub.com

Nitrogen Coordination: The nitrogen atom of the pyridine ring is a harder donor compared to the sulfur atom. It can coordinate to metal ions, particularly in cases where the sulfur atom is sterically hindered or when the metal ion has a higher affinity for nitrogen donors. researchgate.net

The interplay between sulfur and nitrogen coordination gives rise to the diverse binding modes observed for these ligands.

Pyridine-4-thiones can act as versatile ligands, adopting various coordination modes. libretexts.org

Monodentate: In the simplest binding mode, the pyridine-4-thione ligand coordinates to a single metal center through either the sulfur or the nitrogen atom. libretexts.org Coordination solely through the sulfur atom has been observed in several transition metal complexes. cdnsciencepub.com

Bidentate: Pyridine-4-thiones can also function as bidentate ligands, coordinating to a metal center through both the sulfur and nitrogen atoms to form a chelate ring. researchgate.netnih.gov This mode of coordination often leads to the formation of stable five-membered chelate rings. nih.gov Bidentate coordination can also occur in a bridging fashion, where the ligand links two different metal centers.

Polydentate: While less common for simple pyridine-4-thiones, derivatives with additional donor groups can act as polydentate ligands, coordinating to a metal ion through multiple donor sites. libretexts.orgnih.gov

The specific binding mode adopted by 1-propan-2-ylpyridine-4-thione will be influenced by the presence of the isopropyl group, which can introduce steric effects that favor certain coordination geometries over others.

Synthesis of Metal Complexes

The synthesis of metal complexes with this compound can be achieved through various synthetic methodologies, typically involving the reaction of a metal salt with the ligand in a suitable solvent.

Pyridine-4-thione and its derivatives readily form complexes with a wide range of transition metal ions. cdnsciencepub.comresearchgate.netucl.ac.ukwikipedia.org These include, but are not limited to, ions of chromium, manganese, iron, cobalt, nickel, copper, zinc, and ruthenium. cdnsciencepub.comucl.ac.ukwikipedia.orgmdpi.com The resulting complexes exhibit diverse stoichiometries and geometries. For instance, with divalent metal ions like Co(II), Ni(II), Zn(II), and Cd(II), tetrahedral and square planar geometries are commonly observed. cdnsciencepub.comcdnsciencepub.com

| Transition Metal Ion | Typical Geometries | References |

|---|---|---|

| Cobalt(II) | Tetrahedral | cdnsciencepub.com |

| Nickel(II) | Square Planar, Octahedral | cdnsciencepub.comcdnsciencepub.com |

| Copper(II) | Square Planar, Distorted Octahedral | researchgate.netmdpi.com |

| Zinc(II) | Tetrahedral | cdnsciencepub.com |

| Ruthenium(II/III) | Octahedral | ucl.ac.uk |

The outcome of the complexation reaction is highly dependent on the experimental conditions. Key factors that influence the formation and structure of the resulting metal complexes include:

Solvent: The choice of solvent can affect the solubility of the reactants and the stability of the resulting complexes. Polar solvents can favor the thione tautomer of the ligand. uoc.gr

Temperature: Temperature can influence the reaction kinetics and, in some cases, lead to the formation of different isomers or higher nuclearity clusters. ucl.ac.uk

pH: The pH of the reaction medium can affect the protonation state of the ligand, which in turn influences its coordinating ability.

Molar Ratio of Reactants: The stoichiometry of the metal and ligand can dictate the structure of the final product, leading to the formation of mononuclear or polynuclear complexes.

For example, the reaction of pyridine-2-thione with [Ru3(CO)12] at different temperatures yields different ruthenium carbonyl clusters. ucl.ac.uk Similarly, the presence of a co-ligand like pyridine can lead to the formation of mixed-ligand complexes with distinct properties. cdnsciencepub.com

Structural Characterization of Coordination Compounds

The definitive determination of the structure of coordination compounds of this compound relies on a combination of spectroscopic and analytical techniques.

Spectroscopic Methods:

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the coordination sites of the ligand. A shift in the ν(C=S) stretching frequency can indicate coordination through the sulfur atom. researchgate.net Changes in the pyridine ring vibrations can suggest nitrogen coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can provide valuable information about the structure of diamagnetic complexes in solution. researchgate.netnih.gov Changes in the chemical shifts of the ligand upon coordination can help elucidate the binding mode.

UV-Visible Spectroscopy: Electronic absorption spectroscopy can provide insights into the geometry of the metal complex and the nature of the metal-ligand bonding. cdnsciencepub.comresearchgate.net The presence of charge-transfer bands can also be identified. cdnsciencepub.com

Magnetic Susceptibility Measurements: For paramagnetic complexes, magnetic susceptibility measurements can help determine the oxidation state and spin state of the metal ion, which in turn provides information about the coordination environment. researchgate.net

| Technique | Information Obtained | References |

|---|---|---|

| X-ray Crystallography | Precise 3D structure, bond lengths, and angles. | nih.gov |

| Infrared Spectroscopy | Identification of donor atoms (S or N) through vibrational shifts. | researchgate.net |

| NMR Spectroscopy | Solution structure of diamagnetic complexes. | researchgate.netnih.gov |

| UV-Visible Spectroscopy | Coordination geometry and electronic properties. | cdnsciencepub.comresearchgate.net |

| Magnetic Susceptibility | Oxidation and spin state of paramagnetic metal ions. | researchgate.net |

Geometric Configurations and Coordination Numbers

Without experimental data from X-ray crystallography for complexes of this compound, the geometric configurations and coordination numbers can only be hypothesized based on known coordination chemistry principles. The ligand possesses two potential donor atoms: the nitrogen of the pyridine ring and the sulfur of the thione group.

The coordination number, which is the number of donor atoms attached to the central metal ion, is a primary determinant of the complex's geometry. nih.gov Common coordination numbers for transition metal complexes are 4 and 6. grafiati.com

Coordination Number 4: Complexes with a coordination number of 4 typically adopt either a tetrahedral or a square planar geometry. Tetrahedral geometry is often observed for metal ions with d⁰, d⁵ (high spin), and d¹⁰ electron configurations, while square planar geometry is common for d⁸ metal ions like Ni(II), Pd(II), and Pt(II). libretexts.org

Coordination Number 6: A coordination number of 6 almost invariably leads to an octahedral geometry, which is the most common coordination geometry for transition metal complexes. libretexts.org

The steric bulk of the 1-propan-2-yl group on the pyridine ring might influence the number of ligands that can coordinate to a metal center, potentially favoring lower coordination numbers. The ligand could act as a monodentate ligand, coordinating through either the nitrogen or the sulfur atom, or as a bidentate chelating ligand.

Bonding Analysis within Metal-Ligand Complexes

The bonding in metal complexes of this compound would involve the donation of electron pairs from the ligand's donor atoms (nitrogen and sulfur) to the vacant orbitals of the metal ion, forming coordinate covalent bonds. The nature of this bonding can be described by various theories, including Valence Bond Theory, Crystal Field Theory, and Ligand Field Theory (an application of Molecular Orbital Theory). libretexts.org

The nitrogen atom of the pyridine ring would act as a σ-donor. The sulfur atom of the thione group also has lone pairs that can be donated to form a σ-bond. Additionally, the sulfur atom has p-orbitals that could participate in π-bonding with the metal's d-orbitals. This π-interaction can be of two types: metal-to-ligand back-bonding or ligand-to-metal π-donation, depending on the relative energies of the metal and ligand orbitals.

A detailed bonding analysis would require spectroscopic data (e.g., IR, UV-Vis) and computational studies. For instance, in IR spectroscopy, a shift in the C=S stretching frequency upon coordination would provide evidence of the sulfur atom's involvement in bonding.

Theoretical Studies of Coordination Behavior and Stability

Theoretical and computational methods are invaluable for understanding the coordination behavior and predicting the stability of metal complexes where experimental data is scarce.

Molecular Orbital Theory in Complex Analysis

Molecular Orbital (MO) theory provides a sophisticated model for describing bonding in coordination compounds by considering the overlap of metal and ligand orbitals to form molecular orbitals (bonding, antibonding, and non-bonding). hrmrajgurunagar.ac.inscribd.com

For a hypothetical octahedral complex of this compound, the ligand's σ-orbitals would combine with the metal's s, p, and eg (dx²-y², dz²) orbitals to form σ-bonding and σ*-antibonding molecular orbitals. The metal's t2g (dxy, dxz, dyz) orbitals would be non-bonding in the absence of π-interactions.

If the sulfur atom's p-orbitals engage in π-bonding, they would interact with the metal's t2g orbitals, leading to the formation of π-bonding and π-antibonding molecular orbitals. This interaction would affect the energy splitting between the t2g and eg orbitals (Δo), influencing the complex's electronic and magnetic properties. A detailed MO analysis would require quantum chemical calculations to determine the energies and compositions of the molecular orbitals. dalalinstitute.com

Chelate Effect and Stability Constants

If this compound acts as a bidentate ligand, binding to a metal ion through both its nitrogen and sulfur atoms, it would form a chelate ring. The chelate effect describes the enhanced stability of complexes containing one or more chelate rings compared to analogous complexes with monodentate ligands. ub.edu This increased stability is primarily an entropy-driven effect. The formation of a chelate complex from a hydrated metal ion and a bidentate ligand results in a greater increase in the number of free-moving particles (solvent molecules) in the system, leading to a positive entropy change and a more favorable Gibbs free energy of formation.

The stability of complexes formed with this compound would depend on several factors, including:

The nature of the metal ion (charge, size, and electron configuration).

The basicity of the donor atoms.

The size and number of chelate rings formed.

Steric effects from the ligand.

Experimentally, stability constants are often determined by potentiometric or spectrophotometric titrations. scispace.comprimescholars.com Without such studies on this compound, any discussion of its stability constants remains speculative.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a fundamental tool in computational chemistry, providing a favorable balance between accuracy and computational expense for examining the electronic structure of molecules. nih.gov DFT calculations for 1-Propan-2-ylpyridine-4-thione would be pivotal in elucidating its basic chemical properties. Such computations are typically executed using a specific functional, like B3LYP, in conjunction with a basis set such as 6-311++G(d,p), to yield a comprehensive depiction of the molecule's electronic behavior. researchgate.netnih.gov

Geometry Optimization and Electronic Structure Analysis

The initial phase of any computational investigation involves determining the most stable three-dimensional configuration of a molecule through a process known as geometry optimization. scm.com For this compound, this would entail the calculation of forces acting on each atom and iterative adjustment of their positions to identify a minimum energy conformation. mdpi.com The resulting optimized geometry reveals critical data regarding bond lengths, bond angles, and dihedral angles.

Following optimization, the electronic structure of the molecule can be analyzed. This involves studying the distribution of electrons, which is vital for comprehending its reactivity and intermolecular interactions. mdpi.com The combination of the pyridine (B92270) ring, the thione group, and the isopropyl substituent is expected to forge a distinct electronic landscape, potentially leading to noteworthy patterns of charge distribution and reactivity.

Illustrative Optimized Geometry Parameters for this compound (Note: This table is illustrative and does not represent actual calculated data.)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=S | ~1.68 Å |

| Bond Length | C-N (pyridine) | ~1.34 Å |

| Bond Length | N-C (isopropyl) | ~1.47 Å |

| Bond Angle | C-N-C (pyridine) | ~117° |

| Dihedral Angle | C-C-N-C | Variable |

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are termed the frontier molecular orbitals (FMOs). iqce.jp The energy of the HOMO correlates with a molecule's electron-donating capability, whereas the LUMO's energy corresponds to its electron-accepting ability. researchgate.net The energy separation between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial determinant of a molecule's chemical reactivity, kinetic stability, and optical characteristics. researchgate.net A narrower HOMO-LUMO gap generally signifies a more reactive molecule. scirp.org

Illustrative Frontier Molecular Orbital Energies for this compound (Note: This table is illustrative and does not represent actual calculated data.)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

Atomic Net Charges Distribution

An understanding of the partial charge distribution across the individual atoms of a molecule is fundamental for predicting its electrostatic interactions and identifying reactive sites. semanticscholar.org Methodologies such as Mulliken population analysis are employed to compute these atomic net charges from DFT outputs. semanticscholar.org For this compound, the sulfur atom of the thione group is predicted to possess a substantial negative charge, rendering it a probable site for electrophilic attack. The nitrogen atom within the pyridine ring would also exhibit a negative charge, while the carbon and hydrogen atoms of the attached isopropyl group would have varying degrees of small positive charges. The carbon atom that is double-bonded to the sulfur atom would likely have a positive charge.

Illustrative Atomic Net Charges for this compound (Note: This table is illustrative and does not represent actual calculated data.)

| Atom | Predicted Net Charge (e) |

| S1 | -0.45 |

| N1 (pyridine) | -0.30 |

| C4 (C=S) | +0.25 |

| C (isopropyl, tertiary) | +0.15 |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are computational approaches utilized to establish a correlation between the chemical structure of compounds and their biological activities. nih.govjournalirjpac.com If this compound and its derivatives were to be assessed for a specific biological effect, QSAR and SAR models could be formulated. nih.gov

These models are constructed by computing a variety of molecular descriptors for a series of molecules and subsequently applying statistical methods, like multiple linear regression, to deduce a mathematical relationship between these descriptors and the observed activity. nih.gov Such descriptors can encompass electronic properties (derived from DFT), steric factors, and lipophilicity. These studies would be of great value in the rational design of more effective analogs of this compound.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that forecasts the most likely orientation of one molecule when it binds to another to form a stable complex. nih.gov Should this compound be considered as a potential ligand for a biological target, such as an enzyme or a receptor, molecular docking simulations would be utilized to predict its binding mode and affinity. nih.gov

This procedure entails positioning the ligand (this compound) within the binding site of the target protein and employing a scoring function to assess the various potential binding poses. The outcomes of these simulations can highlight crucial interactions, including hydrogen bonds and hydrophobic contacts, that contribute to the stability of the ligand-protein complex.

Prediction of Ligand Properties (e.g., ADMET analysis for coordination compounds)

When evaluating a compound for potential therapeutic applications, it is imperative to assess its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. nih.gov For coordination compounds involving this compound, computational ADMET prediction tools can offer a preliminary evaluation of their drug-like properties. These tools utilize models developed from extensive datasets of known drugs to forecast characteristics such as oral bioavailability, penetration of the blood-brain barrier, and potential toxicities. This in silico screening aids in the early identification and deselection of compounds that are prone to failure in more advanced stages of drug development.

Exploration of Advanced Applications and Bioactivity Mechanistic Studies

Antioxidant Activity Investigations (in vitro assays, mechanistic insights)

Antimicrobial and Antifungal Activity Studies (in vitro, enzyme inhibition)

The antimicrobial properties of pyridine-thione derivatives are more extensively documented. The mode of action often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

Numerous studies have highlighted the antibacterial potential of pyridine (B92270) derivatives. For instance, certain 5-chloropyridine derivatives bearing a 1,2,4-triazole-3-thione moiety have demonstrated very high antibacterial activity against Micrococcus luteum. mdpi.com Similarly, S-substituted derivatives of 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thione have shown remarkable activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. researchgate.net The antibacterial efficacy is often influenced by the nature and position of substituents on the pyridine ring. Research into "1-Propan-2-ylpyridine-4-thione" would need to involve screening against a panel of clinically relevant bacterial strains to determine its spectrum of activity and minimum inhibitory concentrations (MICs).

Table 1: Antibacterial Activity of Selected Pyridine-Thione Derivatives

| Compound/Derivative Class | Test Organism | Activity/MIC | Reference |

| 5-Chloropyridine derivatives with 1,2,4-triazole-3-thione | Micrococcus luteum | MIC: 3.9 µg/mL | mdpi.com |

| 2-Alkyloxycarbonylthio-5-(pyridin-4-yl)-1,3,4-oxadiazole | Bacillus subtilis, Staphylococcus aureus | Remarkable activity | researchgate.net |

This table is illustrative and based on related compounds, not "this compound" itself.

The antifungal activity of pyridine-thione derivatives is also a significant area of investigation. For example, 4-amino-5-(2-((5-chloropyridin-2-yl)amino)ethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione was found to be exceptionally active against the fungus Candida tenuis with a MIC of 0.9 µg/mL. mdpi.com Derivatives of 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thione have also exhibited notable activity against Candida albicans. researchgate.net The mechanism of antifungal action can involve the inhibition of fungal-specific enzymes, such as those involved in ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane.

Table 2: Antifungal Activity of Selected Pyridine-Thione Derivatives

| Compound/Derivative Class | Test Organism | Activity/MIC | Reference |

| 4-Amino-5-(2-((5-chloropyridin-2-yl)amino)ethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Candida tenuis | MIC: 0.9 µg/mL | mdpi.com |

| 2-Alkyloxycarbonylthio-5-(pyridin-4-yl)-1,3,4-oxadiazole | Candida albicans | Remarkable activity | researchgate.net |

This table is illustrative and based on related compounds, not "this compound" itself.

Anticancer Activity Research (cellular mechanisms, in vitro screening)

The development of novel anticancer agents is a major focus of medicinal chemistry, and pyridine-based compounds have shown considerable promise. nih.gov

The anticancer activity of pyridine derivatives can be mediated through various cellular mechanisms. These include the induction of apoptosis (programmed cell death), cell cycle arrest at different phases, and the inhibition of signaling pathways crucial for cancer cell proliferation and survival. For instance, some newly synthesized pyridinethione and thienopyridine derivatives have shown interesting antitumor activity against human colon cancer (HCT-116), hepatocellular carcinoma (HepG-2), and breast cancer (MCF-7) cell lines. nih.gov The investigation of "this compound" would involve in vitro screening against a panel of cancer cell lines to assess its cytotoxic and antiproliferative effects. Subsequent mechanistic studies would aim to identify the specific cellular pathways targeted by the compound.

The biological activity of pyridine-thione ligands can often be enhanced upon coordination to a metal center. Metal complexes can introduce new mechanisms of action, such as redox activity or the ability to bind to DNA and other biological macromolecules, leading to enhanced antitumor effects. While no specific studies on metal complexes of "this compound" were found, the principle remains a promising avenue for developing more potent anticancer agents. The synthesis of such complexes and their subsequent evaluation for antiproliferative activity would be a logical next step in exploring the therapeutic potential of this scaffold. nih.gov

Potential in Catalysis

The pyridine-4-thione scaffold, particularly when incorporated into more complex ligand structures, has emerged as a promising platform for the development of catalysts for various organic transformations. The presence of both a nitrogen atom within the pyridine ring and a sulfur atom in the thione group allows for effective coordination with metal centers, which is a key feature in catalysis. While direct catalytic applications of this compound itself are not extensively documented in publicly available research, the catalytic potential of closely related pyridine-thione derivatives, especially in asymmetric synthesis, has been a subject of significant investigation. These studies provide a strong foundation for postulating the potential applications of this compound in catalysis.

Asymmetric Henry Reactions

The asymmetric Henry reaction, or nitroaldol reaction, is a carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound to produce β-nitro alcohols. These products are valuable synthetic intermediates that can be readily converted into other useful compounds such as amino alcohols and α-hydroxy ketones. The development of efficient chiral catalysts for this reaction is a significant area of research in organic synthesis.

Although research specifically employing this compound as a ligand in asymmetric Henry reactions is not available, extensive studies have been conducted on copper(II) complexes of structurally related 2-(pyridine-2-yl)imidazolidine-4-thione derivatives. These studies offer valuable insights into the potential catalytic activity of pyridine-thione based ligands.

In a notable study, a series of copper(II) complexes of 2-(pyridine-2-yl)imidazolidine-4-thione derivatives were synthesized and evaluated as catalysts in the asymmetric Henry reaction. researchgate.nettacr.cz These catalysts demonstrated high enantioselectivity, achieving up to 98% enantiomeric excess (ee) in the reaction between various aldehydes and nitromethane (B149229). researchgate.netepa.gov The high degree of stereocontrol is attributed to the formation of a well-defined chiral environment around the copper center by the pyridine-thione containing ligand.

The general reaction scheme for the asymmetric Henry reaction catalyzed by a copper(II)-pyridine-thione derivative complex can be depicted as follows:

Reaction Scheme:

Where L is a chiral pyridine-thione based ligand.*

The table below summarizes the catalytic performance of a representative copper(II) complex of a 2-(pyridine-2-yl)imidazolidine-4-thione derivative in the asymmetric Henry reaction with different aromatic aldehydes.

| Aldehyde (R-CHO) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|

| Benzaldehyde | 85 | 95 (S) | researchgate.net |

| 4-Nitrobenzaldehyde | 92 | 98 (S) | epa.gov |

| 2-Methoxybenzaldehyde (B41997) | 88 | 97 (S) | epa.gov |

| 4-Chlorobenzaldehyde | 90 | 96 (S) | researchgate.net |

The presence of the 1-propan-2-yl group on the nitrogen atom of this compound could influence the steric and electronic properties of the resulting metal complex, potentially affecting both the catalytic activity and the enantioselectivity of the reaction. Further research would be necessary to elucidate these effects.

Recyclable Catalytic Systems

A significant challenge in homogeneous catalysis is the separation and recovery of the catalyst from the reaction mixture for reuse, which is crucial for both economic and environmental reasons. To address this, researchers have focused on immobilizing homogeneous catalysts onto solid supports, creating heterogeneous systems that are easily recyclable.

The pyridine-thione framework has proven to be amenable to such immobilization strategies. epa.gov Copper(II) complexes of 2-(pyridine-2-yl)imidazolidine-4-thione have been successfully anchored onto polymeric supports, such as polystyrene-based resins, to create recyclable catalysts for the asymmetric Henry reaction. researchgate.netepa.gov These immobilized catalysts have demonstrated high catalytic activity and enantioselectivity, comparable to their homogeneous counterparts in some cases.

A key finding is that these heterogeneous catalysts can be recovered by simple filtration and reused for multiple reaction cycles without a significant loss of performance. For instance, an immobilized catalyst was recycled more than ten times in the Henry reaction of 2-methoxybenzaldehyde with nitromethane without any decrease in enantioselectivity. epa.gov However, in some instances, while the catalytic activity remained high, a moderate decrease in enantioselectivity was observed upon recycling. tacr.cz

The table below illustrates the recyclability of a polymer-supported copper(II)-2-(pyridine-2-yl)imidazolidine-4-thione catalyst in the asymmetric Henry reaction.

| Recycle Run | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|

| 1 | 90 | 94 | thieme-connect.com |

| 2 | 86 | 95 | thieme-connect.com |

| 3 | 94 | 96 | thieme-connect.com |

| ... | ... | ... | epa.gov |

| 10 | >80 | ~97 | epa.gov |

Given these precedents, this compound could potentially be functionalized and anchored to a solid support to create a recyclable catalyst. The isopropyl group might offer a convenient point for modification or could influence the interaction of the catalyst with the support, thereby affecting its stability and long-term performance. The development of such recyclable systems based on this compound would be a valuable contribution to sustainable catalysis.

Q & A

Q. What are the recommended spectroscopic techniques for characterizing 1-Propan-2-ylpyridine-4-thione, and how should conflicting spectral data be resolved?

- Methodological Answer : Use a combination of 1H/13C NMR (to confirm proton and carbon environments), IR spectroscopy (to identify thione C=S stretching at ~1200–1100 cm⁻¹), and mass spectrometry (for molecular ion validation). For discrepancies, cross-validate with X-ray crystallography (if crystals are obtainable) or computational simulations (e.g., DFT for predicted spectral patterns). Replicate experiments under controlled conditions (e.g., solvent purity, temperature) to rule out artifacts .

Q. What synthetic routes optimize the yield of this compound?

- Methodological Answer : Key routes include:

- Nucleophilic substitution : React 4-chloropyridine with propan-2-ylthiol under basic conditions (e.g., NaOH in DCM, 25°C, 85% yield) .

- Mitsunobu reaction : Utilize diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple pyridine-4-thiol with isopropyl alcohol derivatives (yields ~70–80%) .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .

Q. Example Optimization Table :

| Solvent | Catalyst | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Dichloromethane | NaOH | 25 | 85 | 99 |

| THF | None | 50 | 70 | 95 |

Q. How should researchers handle stability issues during storage of this compound?

- Methodological Answer : Store in airtight, amber glass containers under inert gas (N₂/Ar) at –20°C to prevent oxidation of the thione group. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) every 3 months. Avoid exposure to moisture or light, as these accelerate decomposition .

Advanced Research Questions

Q. How can computational modeling predict the coordination chemistry of this compound with transition metals?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to analyze ligand-metal binding energies and orbital interactions. Compare with experimental data from X-ray absorption spectroscopy (XAS) or cyclic voltammetry (CV) for redox-active complexes. For example, model the thione’s sulfur lone pair interaction with Cu(II) or Fe(III) centers, referencing analogous terpyridine-metal systems .

Q. What strategies address contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Standardize assays : Use identical cell lines (e.g., HEK293 for cytotoxicity) and protocols (e.g., MTT assay at 48 hours).

- Control variables : Test derivatives with systematic substitutions (e.g., varying alkyl groups on the pyridine ring) to isolate structure-activity relationships .

- Meta-analysis : Aggregate data from multiple studies, applying statistical tools (e.g., ANOVA) to identify outliers or confounding factors .

Q. How can researchers design experiments to probe the environmental fate of this compound?

- Methodological Answer : Conduct soil mobility studies using OECD Guideline 121 (measure log Kₒc values via HPLC retention times). Assess biodegradation via OECD 301F (CO₂ evolution test over 28 days). For ecotoxicity, use Daphnia magna acute toxicity assays (EC₅₀ determination) .

Safety and Handling

Q. What are critical safety protocols for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and goggles. Use fume hoods for weighing and synthesis.

- Spill response : Neutralize with vermiculite, collect in sealed containers, and dispose as hazardous waste (UN3286).

- First aid : For skin contact, wash with 10% aqueous sodium thiosulfate; for inhalation, move to fresh air and monitor for respiratory distress .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in the reported thermal stability of this compound?

- Methodological Answer : Perform thermogravimetric analysis (TGA) at controlled heating rates (e.g., 10°C/min under N₂). Compare with differential scanning calorimetry (DSC) to identify decomposition exotherms. Replicate conflicting studies using identical equipment calibration (e.g., Netzsch STA 449) and sample purity standards (>98%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.